Platelet activating factor

Übersicht

Beschreibung

Platelet Activating Factor is a potent phospholipid activator and mediator involved in various physiological processes, including inflammation, platelet aggregation, and anaphylaxis . It is produced by a variety of cells, particularly those involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages . This compound plays a crucial role in mediating leukocyte functions and changes in vascular permeability .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Der Plattenaktivierende Faktor kann über zwei Hauptwege synthetisiert werden: den De-novo-Weg und den Remodellierungsweg . Der De-novo-Weg verwendet 1-Alkyl-2-Acetyl-sn-Glycerin und CDP-Cholin als Substrate einer DTT-unempfindlichen Phosphocholin-Transferase . Der Remodellierungsweg beinhaltet die Produktion von 1-Alkyl-2-lyso-sn-Glycero-3-Phosphocholin (lysoPAF) durch Hydrolyse von 1-Alkyl-2-(langkettige)Acyl-sn-Glycero-3-Phosphocholin (AlkylacylGPC) durch Phospholipasen A2 . LysoPAF wird dann durch LysoPAF-Acetyltransferase zu Plattenaktivierenden Faktor acetyliert .

Industrielle Produktionsverfahren: Die industrielle Produktion von Plattenaktivierenden Faktor umfasst die Extraktion und Reinigung aus biologischen Quellen, wie z. B. Blutbestandteilen . Der Prozess umfasst die Trennung von Thrombozyten-reichem Plasma, gefolgt von wiederholtem Einfrieren und Auftauen, um intrazelluläre Wachstumsfaktoren freizusetzen . Das Endprodukt wird durch Zentrifugation und Reinigungsschritte gewonnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Plattenaktivierender Faktor unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Acetylierung .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Phospholipasen A2, was zur Bildung von lysoPAF führt.

Oxidation: Beinhaltet reaktive Sauerstoffspezies wie Superoxidanion, Hydroxylradikale und Wasserstoffperoxid.

Acetylierung: Katalysiert durch LysoPAF-Acetyltransferase, um Plattenaktivierenden Faktor aus lysoPAF zu bilden.

Hauptprodukte:

LysoPAF: Wird durch Hydrolyse von Plattenaktivierenden Faktor gebildet.

Reaktive Sauerstoffspezies: Werden während Oxidationsreaktionen produziert.

Wissenschaftliche Forschungsanwendungen

Inflammation and Immune Response

PAF has been extensively studied for its role in modulating inflammatory responses. It enhances chemotaxis and activation of neutrophils, which are critical for host defense against pathogens.

- Case Study : A study demonstrated that PAF significantly increased neutrophil chemotactic activity by 15.8-fold after stimulation, highlighting its role in acute inflammatory responses .

| Parameter | Control | PAF Stimulation |

|---|---|---|

| Neutrophil Chemotaxis | 1 | 15.8 |

| CD11b Upregulation | Baseline | +63.3% |

| CD62L Shedding | Baseline | -87% |

Cancer Research

Recent findings suggest that PAF may play a dual role in cancer biology, promoting both tumor growth and suppressing immune responses.

- Case Study : Research indicates that PAF can enhance tumor cell proliferation while simultaneously modulating immune evasion mechanisms. In mouse models, topical application of a PAF-R agonist suppressed chronic inflammation associated with skin cancer .

| Cancer Type | Effect of PAF |

|---|---|

| Skin Cancer | Promotes growth; reduces inflammation |

| Breast Cancer | Enhances metastatic potential |

Cardiovascular Applications

PAF is recognized as a significant player in cardiovascular diseases due to its pro-inflammatory properties.

- Case Study : Elevated levels of PAF have been correlated with acute coronary syndromes, suggesting its potential as a biomarker for cardiovascular events .

| Condition | PAF Levels |

|---|---|

| Acute Coronary Syndrome | Elevated |

| Stable Angina | Normal to Low |

Neurological Implications

In the nervous system, PAF has been implicated in neuroinflammatory processes and neurodegenerative diseases.

- Case Study : Studies have shown that PAF contributes to the pathophysiology of conditions like Alzheimer's disease by promoting neuroinflammation .

Mechanistic Insights

The mechanisms through which PAF exerts its effects involve complex signaling pathways that include:

- Activation of phospholipase A2

- Increased intracellular calcium levels

- Enhanced production of reactive oxygen species (ROS)

These pathways lead to various cellular responses such as cytokine release, leukocyte adhesion, and vascular permeability.

Wirkmechanismus

Platelet Activating Factor exerts its effects by binding to the this compound receptor, a G-protein coupled receptor present on various cell types . This binding activates multiple signal transduction pathways, including phospholipases C, D, A2, mitogen-activated protein kinases, and the phosphatidylinositol-calcium second messenger system . The activation of these pathways leads to intracellular calcium mobilization, activation of mitogen-activated protein kinases, and inhibition of cyclic AMP formation . This compound also induces the release of arachidonic acid metabolites, contributing to its pro-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Der Plattenaktivierende Faktor ist unter den Lipidmediatoren aufgrund seiner potenten und vielfältigen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Prostaglandine: Lipid-abgeleitete Autacoide, die an Entzündungen beteiligt sind und von Arachidonsäure abgeleitet sind.

Leukotriene: Lipid-Mediator, die eine Rolle bei Entzündungen und allergischen Reaktionen spielen.

Thromboxane: Lipid-Mediator, die an der Thrombozytenaggregation und Vasokonstriktion beteiligt sind.

Der Plattenaktivierende Faktor zeichnet sich durch seine Fähigkeit aus, je nach Kontext und Konzentration sowohl pro-inflammatorische als auch anti-inflammatorische Reaktionen zu vermitteln . Seine Rolle bei der Leukozytenadhäsion und Gefäßpermeabilität unterscheidet ihn weiter von anderen Lipidmediatoren .

Biologische Aktivität

Platelet Activating Factor (PAF), also known as acetyl-glyceryl-ether-phosphorylcholine, is a potent phospholipid mediator with significant roles in various biological processes. Its actions are primarily associated with inflammation, platelet aggregation, and leukocyte function. This article delves into the biological activity of PAF, highlighting its mechanisms, effects on different cell types, and implications in pathophysiological conditions.

Structural Characteristics

PAF is characterized by its unique structural features:

- Ether linkage at the sn-1 position

- Acetate group at the sn-2 position

These structural components are crucial for its biological activity. Hydrolysis of the acetyl group by PAF acetylhydrolase renders PAF inactive, indicating the importance of its intact structure for function .

PAF exerts its effects through several mechanisms:

- Platelet Activation : PAF induces platelet aggregation and degranulation at extremely low concentrations (as low as ). This activation is reversible or irreversible depending on the concentration used .

- Inflammatory Response : PAF is a key player in the inflammatory response, promoting chemotaxis of leukocytes and enhancing vascular permeability. It activates polymorphonuclear leukocytes (PMNs) and macrophages, leading to increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

- Cytokine Modulation : In vivo studies have demonstrated that PAF administration can alter cytokine profiles during inflammatory challenges. For instance, it has been shown to reduce levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines like IL-10 in models of endotoxic shock .

Biological Effects

The biological effects of PAF are extensive and include:

- Vascular Effects : PAF increases vascular permeability and promotes hypotension during septic shock by enhancing nitric oxide production from endothelial cells .

- Neutrophil Recruitment : It stimulates neutrophil recruitment through upregulation of adhesion molecules on endothelial cells, facilitating their migration to sites of inflammation .

- Organ Protection : Interestingly, PAF has protective roles against organ injury in certain contexts, such as LPS-induced endotoxic shock, where it mitigates organ damage and improves survival rates in experimental models .

Case Studies and Research Findings

Several studies highlight the diverse roles of PAF in health and disease:

Eigenschaften

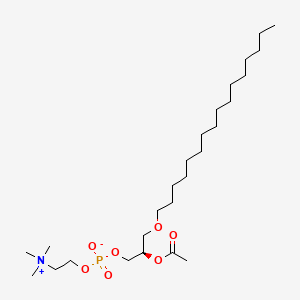

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225377 | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-68-7 | |

| Record name | Platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platelet Activating Factor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Platelet-activating factor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.